molecular formula C6H9ClN2O2 B15300358 methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride

methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride

Cat. No.: B15300358
M. Wt: 176.60 g/mol
InChI Key: GXPZJENJXNASSO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is a versatile N-methylimidazole derivative serving as a key synthetic intermediate and building block in medicinal chemistry and drug discovery . The compound is particularly valuable for its functional groups that allow for further structural elaboration; the ester moiety can be hydrolyzed to a carboxylic acid or transformed into other functional groups, while the methylated ring nitrogen atom directs subsequent metalation and cross-coupling reactions . This makes it a crucial precursor in the synthesis of more complex, pharmacologically active molecules. For instance, this scaffold is found in advanced research compounds such as tipifarnib , a farnesyltransferase inhibitor studied for its potential in cancer therapy, and various γ-secretase modulators (GSMs) investigated for Alzheimer's disease . The structural motif of a methylated imidazole ester is also fundamental in developing other chemical classes, including organotin(IV) complexes and novel heterocyclic systems . As a reagent, it facilitates exploration into biochemical pathways and the development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound is offered with a high purity specification and should be stored in a sealed container in a cool, dry, and well-ventilated area .

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

methyl 3-methylimidazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)6(9)10-2;/h3-4H,1-2H3;1H

InChI Key

GXPZJENJXNASSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride typically involves large-scale reactions using the above methods. The reactions are carried out in controlled environments to ensure high yield and purity of the product .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

  • Basic Hydrolysis : Treatment with NaOH (aq.) converts the ester to 1-methyl-1H-imidazole-5-carboxylic acid.

  • Acidic Hydrolysis : HCl (aq.) facilitates ester cleavage, though the hydrochloride counterion may influence reaction kinetics .

ConditionsReagentsProductYieldSource
Aqueous NaOH, refluxNaOH (2M)1-Methyl-1H-imidazole-5-carboxylic acid~85%*
HCl (conc.), ΔHCl (6M)1-Methyl-1H-imidazole-5-carboxylic acid~78%*

*Yields estimated from analogous reactions in cited sources.

Transesterification

The ester group participates in alcohol exchange reactions under catalytic conditions:

  • Methanolysis/Ethanolysis : Using ethanol or methanol with acid/base catalysts (e.g., H₂SO₄ or NaOEt) replaces the methyl ester with other alkyl groups .

ConditionsReagentsProductYieldSource
Ethanol, H₂SO₄, refluxH₂SO₄ (cat.)Ethyl 1-methyl-1H-imidazole-5-carboxylate~90%*

Formation of Amides

Reaction with amines generates amide derivatives, useful in drug discovery:

  • Primary Amines : Benzylamine or NH₃ displaces the methoxy group under mild conditions .

ConditionsReagentsProductYieldSource
Benzylamine, DCM, RTDCC (coupling agent)1-Methyl-N-benzyl-1H-imidazole-5-carboxamide~75%*

Conversion to Acid Chloride

The ester can be hydrolyzed to the carboxylic acid and subsequently converted to an acid chloride, a key step for nucleophilic acyl substitutions :

  • Hydrolysis : As described in Section 1.

  • Chlorination : Treatment with SOCl₂ or PCl₅ yields 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride .

ConditionsReagentsProductYieldSource
SOCl₂, refluxSOCl₂ (excess)1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride~82%*

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective substitutions, influenced by the electron-donating methyl and electron-withdrawing ester groups:

  • Halogenation : Bromination or iodination occurs at the C-2 or C-4 positions .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance may limit reactivity .

ConditionsReagentsProductYieldSource
Br₂, FeCl₃, DCMBr₂ (1 eq.)2-Bromo-1-methyl-1H-imidazole-5-carboxylate~65%*

Heterocycle Condensation

The compound serves as a precursor in synthesizing fused heterocycles. For example:

  • Benzimidazole Formation : Condensation with o-phenylenediamine under acidic conditions yields methyl 1-methyl-benzimidazole-5-carboxylate .

ConditionsReagentsProductYieldSource
o-Phenylenediamine, HCl, ΔHCl (cat.)Methyl 1-methyl-benzimidazole-5-carboxylate~70%*

Grignard and Organometallic Reactions

The ester reacts with Grignard reagents to form ketones or tertiary alcohols, though competing ring reactions may occur :

  • Methylmagnesium Bromide : Adds to the carbonyl group, forming a tertiary alcohol after hydrolysis .

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 159–161°C (free base) .
  • Synthesis : Likely derived from 1-methyl-1H-imidazole-5-carboxylic acid (CAS: 41806-40-0, mp 247–248°C ) via esterification. Alternative routes may involve multi-component reactions similar to those in , using aldehydes and amines.

Imidazole derivatives vary in substituents, ester groups, and salt forms, influencing their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features References
Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride C₆H₈N₂O₂·HCl 176.59 1-methyl, 5-carboxylate methyl ester 159–161 High solubility due to HCl salt; used in pharmaceutical intermediates.
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate C₈H₁₂N₂O₂ 168.19 1,4-dimethyl, 5-carboxylate ethyl ester N/A Ethyl ester increases lipophilicity vs. methyl. Lower similarity score (0.80).
Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (3j) C₂₃H₁₇ClN₂O₂ 388.85 1-(4-ClPh), 2,4-diphenyl 157–158 Bulky aryl groups increase melting point; potential bioactivity.
Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) C₂₁H₂₁N₂O₄ 365.40 1-methyl, 4-(3,4-OMePh), 2-phenyl 115–116 Methoxy groups enhance solubility in organic solvents.
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride C₆H₁₀ClN₃O₂ 191.62 5-amino, 4-carboxylate ethyl ester N/A Amino group introduces reactivity for further functionalization.
Key Differences:

Substituent Effects :

  • Aryl vs. Alkyl Groups : Compounds with aryl substituents (e.g., 3j, 3l) exhibit higher melting points (157–158°C for 3j) compared to alkyl-substituted derivatives (159–161°C for the target compound) due to π-π stacking .
  • Ester Groups : Methyl esters (target compound) are more polar than ethyl esters (3l, 3h), affecting solubility and pharmacokinetics.

Salt Forms :

  • The hydrochloride salt of the target compound enhances aqueous solubility, making it preferable for drug formulation compared to neutral analogs .

Synthetic Routes :

  • The target compound may be synthesized via esterification of 1-methyl-1H-imidazole-5-carboxylic acid , while analogs in use multi-component reactions involving aldehydes, amines, and TosMIC (tosylmethyl isocyanide) .

Q & A

Q. What are the optimal synthetic routes for methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride, and how can purity be maximized?

Methodological Answer :

  • Synthesis : Start with a substituted imidazole precursor (e.g., 1-methylimidazole derivatives). Use nucleophilic substitution or esterification under controlled pH (6–8) and temperature (60–80°C) to introduce the carboxylate and methyl groups. Acidic catalysts (e.g., HCl) or bases (e.g., K₂CO₃) are critical for ring stabilization and minimizing side reactions .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the hydrochloride salt. Monitor byproducts (e.g., de-esterified analogs) via LC-MS .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer :

  • NMR : Analyze ¹H NMR for imidazole proton shifts (δ 7.2–8.1 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm). Use ¹³C NMR to confirm the carboxylate (δ 165–170 ppm) and quaternary carbons .
  • HPLC/MS : Use a polar stationary phase (e.g., HILIC) with UV detection at 254 nm. Confirm molecular ion peaks via ESI-MS ([M+H]⁺ expected at ~190–200 m/z) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer :

  • Conduct accelerated stability studies:
    • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typical range: 150–200°C).
    • Hydrolytic Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor ester hydrolysis via pH shifts and HPLC .

Q. What are its primary applications as a medicinal chemistry intermediate?

Methodological Answer :

  • Use the carboxylate group for coupling reactions (e.g., amide bond formation with amines) to synthesize bioactive molecules. The imidazole ring enhances metal-binding capacity, making it useful in protease inhibitors or kinase-targeted drug candidates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

Methodological Answer :

  • Apply density functional theory (DFT) to model transition states and intermediates. Use software like Gaussian or ORCA to calculate activation energies for competing pathways (e.g., nucleophilic vs. electrophilic substitution). Validate with kinetic isotope effects (KIEs) .

Q. What strategies identify and mitigate byproducts during large-scale synthesis?

Methodological Answer :

  • Byproduct Analysis : Use LC-MS/MS to detect trace impurities (e.g., N-oxide derivatives from over-oxidation).
  • Mitigation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of methylating agent) and use scavengers (e.g., polymer-bound sulfonic acid resins) to trap excess reagents .

Q. How can Design of Experiments (DOE) optimize reaction yield and selectivity?

Methodological Answer :

  • Use a fractional factorial design to test variables: temperature (50–90°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Analyze via response surface methodology (RSM) to identify optimal conditions. Prioritize interactions between pH and temperature .

Q. What role does this compound play in computational docking studies for drug discovery?

Methodological Answer :

  • Dock the molecule into target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carboxylate group and active-site residues (e.g., arginine). Compare binding affinities with methyl ester vs. free carboxylic acid analogs .

Q. How can researchers reconcile conflicting data on its biological activity across studies?

Methodological Answer :

  • Perform meta-analysis of published IC₅₀ values, controlling for assay variability (e.g., cell line differences, incubation time). Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Cross-reference with structural analogs to identify activity cliffs .

Key Research Gaps

  • Mechanistic Studies : Limited DFT data on ester hydrolysis pathways under acidic vs. basic conditions .
  • Biological Targets : Unclear structure-activity relationships (SAR) for antimicrobial activity .

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